molecular formula C11H16N2O3S B14907244 Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B14907244
M. Wt: 256.32 g/mol
InChI Key: PXSGZBQOZPAIMS-UHFFFAOYSA-N
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Description

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of 4,5-dimethylthiazol-2-amine with ethyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate is unique due to its specific structure, which combines a thiazole ring with an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H16N2O3S/c1-4-16-10(15)6-5-9(14)13-11-12-7(2)8(3)17-11/h4-6H2,1-3H3,(H,12,13,14)

InChI Key

PXSGZBQOZPAIMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC(=C(S1)C)C

Origin of Product

United States

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